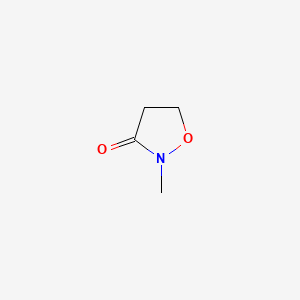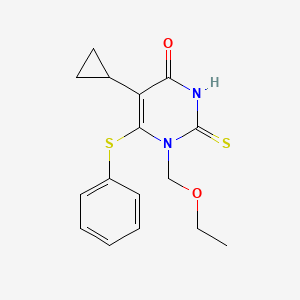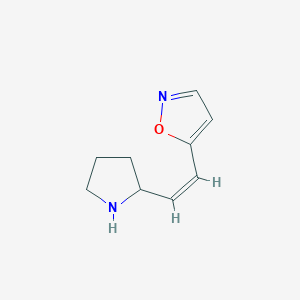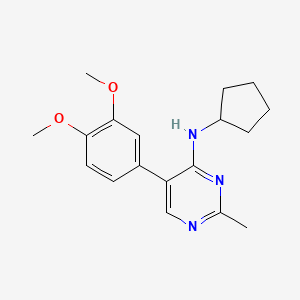
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide is a complex organic compound that features a furan ring substituted with a trimethylsilyl group and a hydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 5-(Trimethylsilyl)furan-2-carbaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form corresponding amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: Another furan derivative with different substituents.
2-(Trimethylsiloxy)furan: A simpler furan derivative with a trimethylsiloxy group.
Uniqueness
2-((5-(Trimethylsilyl)furan-2-yl)methylene)hydrazinecarbothioamide is unique due to its combination of a trimethylsilyl group and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H15N3OSSi |
|---|---|
Peso molecular |
241.39 g/mol |
Nombre IUPAC |
[(E)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H15N3OSSi/c1-15(2,3)8-5-4-7(13-8)6-11-12-9(10)14/h4-6H,1-3H3,(H3,10,12,14)/b11-6+ |
Clave InChI |
VODKQEGWYZGEQF-IZZDOVSWSA-N |
SMILES isomérico |
C[Si](C)(C)C1=CC=C(O1)/C=N/NC(=S)N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(O1)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)





![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)


![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)


